
Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene” is a complex mixture of four distinct chemical entities: Buta-1,3-diene, methyl 2-methylprop-2-enoate, prop-2-enenitrile, and styrene. Each of these compounds has unique properties and applications in various fields such as polymer chemistry, industrial manufacturing, and scientific research.
準備方法
Buta-1,3-diene
Buta-1,3-diene is typically produced through the steam cracking of hydrocarbons, such as naphtha or ethane . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene.
Methyl 2-methylprop-2-enoate
. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone and hydrogen cyanide react to form acetone cyanohydrin, which is then converted to methyl methacrylate.
Prop-2-enenitrile
. This process yields acrylonitrile, water, and carbon dioxide.
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene . This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.
化学反応の分析
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Forms polybutadiene, a synthetic rubber.
Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.
Hydrogenation: Converts to butenes or butanes in the presence of hydrogen and a catalyst.
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes:
Polymerization: Forms polymethyl methacrylate (PMMA), used in plastics.
Transesterification: Reacts with alcohols to form different esters.
Prop-2-enenitrile
Prop-2-enenitrile undergoes:
Polymerization: Forms polyacrylonitrile, used in fibers.
Hydrolysis: Converts to acrylamide and acrylic acid.
Styrene
Styrene undergoes:
Polymerization: Forms polystyrene, used in packaging and insulation.
Copolymerization: Reacts with butadiene to form styrene-butadiene rubber (SBR).
科学的研究の応用
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubbers and elastomers . It is also studied for its reactivity in Diels-Alder reactions, which are important in organic synthesis .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which has applications in medical devices, optical lenses, and coatings . It is also used in the synthesis of various methacrylate-based polymers .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics . It is also a precursor for the synthesis of acrylamide and other important chemicals .
Styrene
Styrene is used in the production of polystyrene, ABS (acrylonitrile butadiene styrene), and SBR . It is also studied for its role in the synthesis of various copolymers and its reactivity in radical polymerization .
作用機序
The mechanism of action for each compound varies:
Buta-1,3-diene: Undergoes polymerization through a free-radical mechanism, forming long chains of polybutadiene.
Methyl 2-methylprop-2-enoate: Polymerizes via a free-radical mechanism to form PMMA.
Prop-2-enenitrile: Polymerizes through a free-radical mechanism to form polyacrylonitrile.
Styrene: Undergoes free-radical polymerization to form polystyrene.
類似化合物との比較
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubbers . Buta-1,3-diene is unique due to its simpler structure and higher reactivity in Diels-Alder reactions .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate, which are also used in the production of methacrylate polymers . Methyl 2-methylprop-2-enoate is preferred for its higher reactivity and better polymer properties .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and vinyl cyanide, which are also used in the production of acrylic fibers and resins . Prop-2-enenitrile is favored for its higher yield and efficiency in industrial processes .
Styrene
Similar compounds include alpha-methylstyrene and divinylbenzene, which are used in the production of various copolymers . Styrene is unique due to its versatility and wide range of applications in polymer chemistry .
特性
CAS番号 |
9010-94-0 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC名 |
buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |
InChIキー |
BZDKYAZTCWRUDZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
関連するCAS |
9010-94-0 107592-06-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


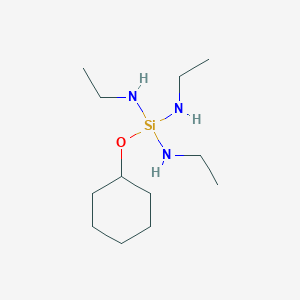
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
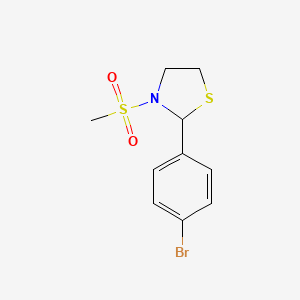
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
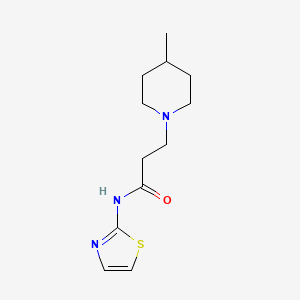
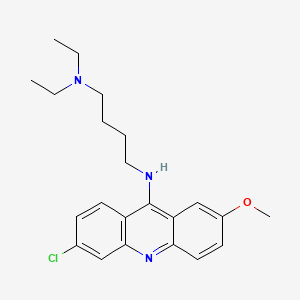
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
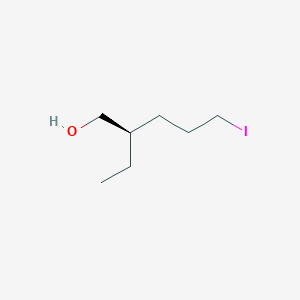

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
